4-(2-Aminoethyl)-2-fluoro-N,N-dimethylbenzenamine dihydrochloride, also known as DMAB, is a synthetic compound classified as an alpha7 nicotinic acetylcholine receptor (α7 nAChR) agonist. [] This classification highlights its role in scientific research as a tool to investigate the function and therapeutic potential of α7 nAChRs. These receptors are implicated in various physiological processes, particularly within the central nervous system, making DMAB a valuable compound for studying neurological conditions. []
4-(2-Aminoethyl)-2-fluoro-N,N-dimethylbenzenamine dihydrochloride exerts its effects by selectively binding to and activating α7 nAChRs. [] This activation triggers downstream signaling pathways, influencing neuronal activity and potentially providing neuroprotective effects. []
4-(2-Aminoethyl)-2-fluoro-N,N-dimethylbenzenamine dihydrochloride has demonstrated potential as a neuroprotective agent in preclinical models of glaucoma. [] In a study using adult Long Evans rats, DMAB was administered as eye drops following the induction of glaucoma-like conditions. [] The results showed that DMAB, in a dose-dependent manner, helped prevent the loss of retinal ganglion cells (RGCs), a hallmark of glaucoma. [] This protective effect was blocked when an α7 nAChR antagonist was co-administered, supporting the hypothesis that DMAB's neuroprotective effects are mediated through its interaction with α7 nAChRs. []
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: